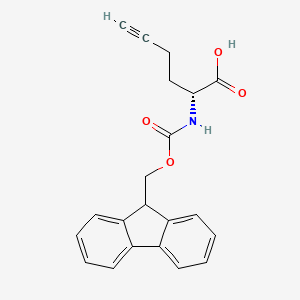

(2R)-2-(Fmoc-amino)-5-hexynoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

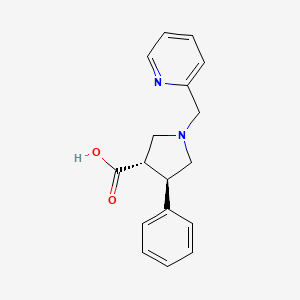

(2R)-2-(Fmoc-amino)-5-hexynoic acid is a compound that features a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to an amino acid derivative. This compound is of significant interest in the field of peptide synthesis due to its unique structural properties, which facilitate the formation of peptide bonds while protecting the amino group from unwanted reactions.

Wirkmechanismus

Target of Action

The primary target of (2R)-2-(Fmoc-amino)-5-hexynoic acid It’s known that fmoc-modified amino acids and short peptides possess eminent self-assembly features . This suggests that the compound could interact with various biological targets, depending on its specific structure and the environment.

Mode of Action

The mode of action of This compound is primarily through its inherent hydrophobicity and aromaticity, which promote the association of building blocks . This suggests that the compound could interact with its targets by integrating into biological structures and influencing their assembly and function.

Biochemical Pathways

The specific biochemical pathways affected by This compound Given the compound’s potential for self-assembly, it could influence various biochemical pathways by altering the structure and function of biological assemblies .

Pharmacokinetics

The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of This compound The compound’s hydrophobicity and aromaticity, which promote self-assembly, could influence its bioavailability .

Result of Action

The molecular and cellular effects of This compound Given the compound’s potential for self-assembly, it could have various effects at the molecular and cellular levels, such as influencing the structure and function of biological assemblies .

Action Environment

The action of This compound can be influenced by various environmental factors. For instance, the pH of the system can affect the type of gel formed by Fmoc amino acids . This suggests that the compound’s action, efficacy, and stability could vary depending on the specific environmental conditions.

Biochemische Analyse

Biochemical Properties

The Fmoc group in (2R)-2-(Fmoc-amino)-5-hexynoic acid plays a crucial role in peptide synthesis. It protects the alpha-amino group, ensuring that the desired peptide bonds form selectively and achieve high peptide yield and purity . The Fmoc group also enhances the solubility of amino acids in most organic solvents, making it a valuable tool for life science research .

Cellular Effects

This compound, like other Fmoc-modified amino acids, possesses eminent self-assembly features These properties can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of this compound is primarily related to its role in peptide synthesis. The Fmoc group protects the alpha-amino group during the synthesis process, preventing unwanted side reactions and polymerization . The exact binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression are areas that need further exploration.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time in laboratory settings are crucial factors in its application. Fmoc amino acids are known for their stability at room temperature

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-(Fmoc-amino)-5-hexynoic acid typically involves the protection of the amino group with the Fmoc group. This can be achieved through the reaction of the amino acid derivative with Fmoc chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large volumes of reagents and solvents, ensuring high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: (2R)-2-(Fmoc-amino)-5-hexynoic acid can undergo various chemical reactions, including:

Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.

Reduction: The alkyne group can be reduced to an alkene or alkane.

Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amino group.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) in the presence of a co-oxidant.

Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Piperidine or morpholine in an organic solvent like dimethylformamide (DMF).

Major Products Formed:

Oxidation: Formation of diketones or carboxylic acids.

Reduction: Formation of alkenes or alkanes.

Substitution: Formation of free amino acids or further derivatized amino acids.

Wissenschaftliche Forschungsanwendungen

(2R)-2-(Fmoc-amino)-5-hexynoic acid has a wide range of applications in scientific research, including:

Chemistry: Used in the synthesis of peptides and proteins, facilitating the formation of peptide bonds while protecting the amino group.

Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions.

Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.

Industry: Applied in the production of biocompatible materials and hydrogels for drug delivery systems.

Vergleich Mit ähnlichen Verbindungen

(2R)-2-(Boc-amino)-5-hexynoic acid: Features a tert-butyloxycarbonyl (Boc) protecting group instead of Fmoc.

(2R)-2-(Cbz-amino)-5-hexynoic acid: Features a benzyloxycarbonyl (Cbz) protecting group instead of Fmoc.

Uniqueness: (2R)-2-(Fmoc-amino)-5-hexynoic acid is unique due to the presence of the Fmoc group, which provides excellent protection for the amino group and can be easily removed under mild conditions. The alkyne group also offers versatility in chemical modifications, making it a valuable tool in peptide synthesis and bioconjugation.

Eigenschaften

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hex-5-ynoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO4/c1-2-3-12-19(20(23)24)22-21(25)26-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h1,4-11,18-19H,3,12-13H2,(H,22,25)(H,23,24)/t19-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IISRBJULQYVYGV-LJQANCHMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

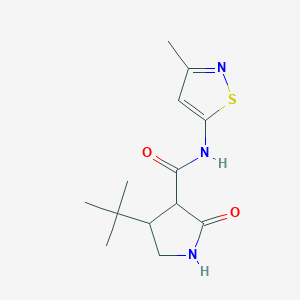

![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2627733.png)

![N-(2-{1-[(2,5-dimethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)-4-hydroxypentanamide](/img/structure/B2627734.png)

![9-(2,4-dimethylphenyl)-3-(2-fluorobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2627735.png)

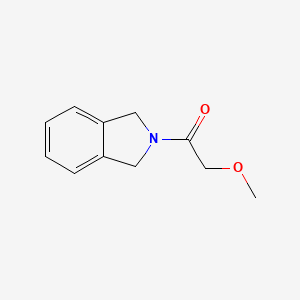

![N-[3-(Furan-2-YL)-3-hydroxypropyl]thiophene-3-carboxamide](/img/structure/B2627738.png)

![Ethyl [(3-carbamoylthiophen-2-yl)carbamoyl]formate](/img/structure/B2627741.png)

![2-(1,3-dioxoisoindolin-2-yl)-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2627746.png)

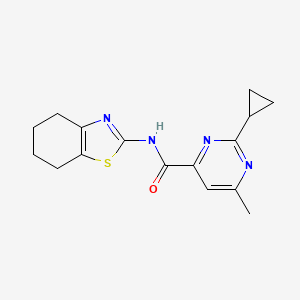

![3-cyclohexyl-N-[2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]propanamide](/img/structure/B2627756.png)